Sourcing the mandatory precursor for fenobucarb (BPMC) insecticide synthesis? Non-ortho isomers fail to produce active carbamate, causing batch failure. SMolecule supplies pure 2-sec-Butylphenol (CAS 89-72-5) with guaranteed ortho-substitution integrity.
Supply reliability: Stable stock for R&D and production-scale orders.
2-sec-Butylphenol (CAS 89-72-5), also known as ortho-sec-butylphenol (OSBP), is an alkylated phenol characterized by a secondary butyl group that imparts moderate steric hindrance and high lipophilicity (log Kow = 3.49) [1]. As a pale yellow to colorless liquid with a boiling point of 226–228 °C and a density of 0.9804 g/mL, it forms a stable, distinct hydrophobic phase when mixed with water [1]. In industrial procurement, OSBP is primarily valued as a highly specific chemical intermediate for carbamate insecticides, a performance-enhancing modifier in epoxy resins, and a high-efficiency extraction solvent for biobased platform chemicals . Its specific ortho-substitution pattern provides a precise balance of phenolic reactivity and steric protection that establishes its baseline utility in downstream manufacturing .
Substituting 2-sec-butylphenol with close analogs like 4-sec-butylphenol (para-isomer) or 2-tert-butylphenol (tert-isomer) leads to critical failures in both chemical synthesis and regulatory compliance. The position of the sec-butyl group at the ortho position is structurally mandatory for synthesizing specific agrochemicals like fenobucarb; para-substituted isomers cannot yield the active insecticidal compound. Furthermore, the ortho-sec-butyl group provides a specific degree of steric hindrance that blocks certain biological receptor interactions, rendering it significantly safer in terms of endocrine disruption compared to 4-sec-butylphenol [1]. In extraction and resin applications, the tert-butyl group of 2-tert-butylphenol introduces excessive steric bulk that can overly suppress phenolic hydroxyl reactivity, whereas unsubstituted phenol lacks the necessary hydrophobicity and durability-enhancing properties required for long-term stability in coatings and dyes[2].
In toxicological assessments of alkylphenols, the position of the alkyl chain dictates endocrine-disrupting potential. In vitro binding assays demonstrate that while 4-sec-butylphenol strongly activates the human estrogen-related receptor γ (ERRγ) with an EC50 of 109 nM, 2-sec-butylphenol completely loses this activation capability [1]. The proximity of the bulky sec-butyl group to the hydroxyl group in the ortho position sterically hinders receptor binding [1].
| Evidence Dimension | ERRγ Activation (EC50) |
| Target Compound Data | Activation lost (Inactive) |
| Comparator Or Baseline | 4-sec-Butylphenol (EC50 = 109 nM) |
| Quantified Difference | Complete suppression of ERRγ activation |
| Conditions | In vitro ERRγ-LBD co-crystallization and luciferase reporter assays |
Procuring the ortho-isomer mitigates specific endocrine-disrupting regulatory risks associated with para-alkylphenols in downstream consumer or agricultural formulations.
2-sec-Butylphenol is optimized for the biphasic extraction of furfural from aqueous hydrolysis mixtures. Compared to standard low-boiling extraction solvents that often form azeotropes, 2-sec-butylphenol exhibits a high furfural partition coefficient, excellent thermostability, and nonazeotropic behavior with furfural [1]. In a water–2-sec-butylphenol system operating between 303.15 and 483.15 K at 2.5 MPa, the compound forms a clean upper phase (density 0.98 g/mL vs water) that allows for continuous, high-yield furfural recovery without the energy penalty of azeotropic distillation [1].
| Evidence Dimension | Azeotropic behavior and phase separation |
| Target Compound Data | Nonazeotropic with furfural; forms distinct upper organic phase |
| Comparator Or Baseline | Standard low-boiling extraction solvents (azeotrope-forming) |
| Quantified Difference | Elimination of azeotropic distillation requirements |
| Conditions | Water–2-sec-butylphenol biphasic system at 303.15–483.15 K and 2.5 MPa |
Enables highly efficient, lower-energy continuous liquid-liquid extraction of furfural in bio-refinery operations.
The environmental persistence of alkylphenols is heavily dependent on the substitution position. Biodegradation studies using Pseudomonas sp. strain MS-1 show that 2-sec-butylphenol is completely degraded (1.5 mM concentration) within 30 hours via a meta-cleavage pathway, supporting parallel bacterial cell growth [1]. In stark contrast, meta- and para-butylphenols, including 4-sec-butylphenol, are neither utilized for growth nor degraded by the same strain under identical conditions [1].
| Evidence Dimension | Microbial degradation rate |
| Target Compound Data | 100% degradation of 1.5 mM within 30 h |
| Comparator Or Baseline | 4-sec-butylphenol (0% degradation / not utilized) |
| Quantified Difference | Complete degradation vs total persistence |
| Conditions | Basal salt medium with Pseudomonas sp. strain MS-1 at 28°C |
Significantly lowers industrial wastewater treatment costs and environmental compliance burdens compared to persistent para-substituted analogs.
In the manufacturing of epoxy resins and solvent dyes, the specific steric profile of 2-sec-butylphenol provides a critical advantage over unsubstituted phenol or heavily hindered 2-tert-butylphenol. The sec-butyl group offers sufficient steric hindrance to improve the long-term stability, durability, and product strength of coatings and adhesives without completely suppressing the reactivity of the phenolic hydroxyl group [1]. Furthermore, its high purity (typically ≥98%) ensures predictable behavior in large-scale industrial polymerization systems [1].
| Evidence Dimension | Formulation stability and reactivity balance |
| Target Compound Data | Controlled reactivity with improved durability |
| Comparator Or Baseline | Unsubstituted phenol (lacks steric protection) / 2-tert-butylphenol (excessive steric bulk) |
| Quantified Difference | Optimized balance of solubility and long-term stability in resins |
| Conditions | Industrial epoxy resin and liquid solvent dye manufacturing |
Delivers the precise balance of reactivity and steric bulk needed for high-durability coatings and stable fuel-marking dyes.
2-sec-Butylphenol is the mandatory, non-substitutable starting material for the synthesis of fenobucarb (BPMC), a major agricultural insecticide. Its specific ortho-sec-butyl structure is required to form the active carbamate ester, making it a critical procurement item for agrochemical manufacturers [1].
Leveraging its high partition coefficient and nonazeotropic properties, 2-sec-butylphenol is a highly effective solvent for extracting biobased platform chemicals like furfural from aqueous biomass hydrolysis mixtures. It enables efficient phase separation and energy-saving solvent recovery [2].
Due to its specific steric profile, 2-sec-butylphenol is incorporated into epoxy resin formulations to enhance the durability, strength, and long-term stability of industrial coatings, adhesives, and electrical components [3].
The compound's excellent solubility and stability-enhancing properties make it highly suitable for formulating liquid solvent dyes, particularly those used in fuel marking, where consistent color and even distribution are critical [3].
Corrosive;Irritant;Environmental Hazard